H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are peptide sequences derived from the alpha-chain of hemoglobin, a crucial protein in red blood cells responsible for oxygen transport. These fragments have garnered interest due to their potential antimicrobial properties and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hemoglobin alpha-chain fragments (123-136) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of these fragments may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
Scientific Research Applications
H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH have diverse applications in scientific research:
Chemistry: Used as model peptides for studying protein folding and stability.
Biology: Investigated for their antimicrobial properties and role in immune responses.
Medicine: Potential therapeutic agents for treating infections and as biomarkers for certain diseases.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism by which hemoglobin alpha-chain fragments (123-136) exert their effects involves:
Antimicrobial Activity: These fragments can disrupt microbial cell membranes, leading to cell lysis.
Immune Modulation: They can modulate immune responses by interacting with immune cells and signaling pathways.
Molecular Targets: The primary targets include microbial cell membranes and immune cell receptors.
Comparison with Similar Compounds
Hemoglobin Beta-Chain Fragments: Similar antimicrobial properties but derived from the beta-chain of hemoglobin.
Hemocyanin Fragments: Oxygen-transport proteins in invertebrates with immune-modulating properties.
Hemerythrin Fragments: Found in some invertebrates, involved in oxygen transport and immune responses.
Uniqueness: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are unique due to their specific sequence and structure, which confer distinct antimicrobial and immune-modulating properties. Their ability to form specific secondary structures, such as alpha-helices, also sets them apart from other similar compounds .
Properties
CAS No. |
125379-00-2 |
---|---|
Molecular Formula |
C66H111N15O21 |
Molecular Weight |
1450.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C66H111N15O21/c1-31(2)23-41(56(91)69-37(12)54(89)77-47(29-83)61(96)79-50(34(7)8)64(99)78-48(30-84)62(97)81-52(38(13)85)65(100)80-51(35(9)10)63(98)75-45(66(101)102)25-33(5)6)71-58(93)43(26-39-19-15-14-16-20-39)73-55(90)40(21-17-18-22-67)70-59(94)44(27-49(86)87)74-57(92)42(24-32(3)4)72-60(95)46(28-82)76-53(88)36(11)68/h14-16,19-20,31-38,40-48,50-52,82-85H,17-18,21-30,67-68H2,1-13H3,(H,69,91)(H,70,94)(H,71,93)(H,72,95)(H,73,90)(H,74,92)(H,75,98)(H,76,88)(H,77,89)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,86,87)(H,101,102)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-/m0/s1 |
InChI Key |
XEXXSTXEJZBANB-CCIVCMBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N |
9008-02-0 | |
sequence |
ASLDKFLASVSTVL |
Synonyms |
Hb (123-136) Hb alpha-chain fragments (123-136) hemoglobin alpha-chain fragments (123-136) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.